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Compound of Interest

Compound Name: 3-Bromocyclohexene

Cat. No.: B075066

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromocyclohexene (CAS
Number: 1521-51-3), a versatile reagent in organic synthesis. It details the compound's
physicochemical properties, provides an experimental protocol for its synthesis, and explores
its applications in the development of pharmaceutically relevant molecules, including a
discussion of the biological pathways targeted by its derivatives.

Core Properties of 3-Bromocyclohexene

3-Bromocyclohexene is a halogenated cycloalkene widely utilized as a synthetic intermediate.
Its key quantitative properties are summarized in the table below for easy reference.
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Property Value Reference(s)
CAS Number 1521-51-3 [1]12]
Molecular Formula CeHoBr [1]12]
Molecular Weight 161.04 g/mol [11[2]
Appearance Clear colorless to yellow liquid [3]

Density 1.4 g/mL at 25 °C [1]

Boiling Point 57-58 °C at 12 mmHg [1]

Refractive Index (n20/D) 1.528 [1]

Flash Point 54 °C (129.2 °F) - closed cup [1]

Insoluble in water; Soluble in
Solubility organic solvents like ether, [3]

benzene, and chloroform.

Storage Temperature -20°C [1]

Synthesis of 3-Bromocyclohexene

The most common method for synthesizing 3-Bromocyclohexene is through the allylic
bromination of cyclohexene. This reaction proceeds via a free radical mechanism, typically
initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). N-Bromosuccinimide
(NBS) is the preferred brominating agent as it provides a low, constant concentration of
bromine, which favors allylic substitution over electrophilic addition to the double bond.

Experimental Protocol: Allylic Bromination of
Cyclohexene

This protocol outlines the synthesis of 3-Bromocyclohexene from cyclohexene using N-
Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.[4]

Materials:

e Cyclohexene (0.1 mol, 8.2 g)
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e N-Bromosuccinimide (NBS) (0.12 mol, 21.4 g)

¢ Azobisisobutyronitrile (AIBN) (20 mmol, 3.3 g)

e Carbon tetrachloride (CCls) (100 mL)

e Sodium sulfite (Na2S0s) solution

o Saturated sodium bicarbonate (NaHCO3) solution
e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
cyclohexene (8.2 g) and N-bromosuccinimide (21.4 g) in carbon tetrachloride (100 mL) at
room temperature.

o Add the radical initiator, azobisisobutyronitrile (3.3 g), to the mixture.

» Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be
monitored by observing the consumption of the denser NBS and the formation of the less
dense succinimide, which floats.

 After the reaction is complete, cool the mixture to room temperature.
« Filter the mixture to remove the succinimide byproduct.

» Transfer the filtrate to a separatory funnel and wash sequentially with sodium sulfite solution,
saturated sodium bicarbonate solution, and brine. This removes unreacted reagents and
acidic byproducts.

» Dry the organic layer over anhydrous sodium sulfate.

« Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield
the crude 3-Bromocyclohexene. The product is often of sufficient purity (around 53% yield)
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for direct use in subsequent reactions without further purification.[4]
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Caption: Workflow for the synthesis of 3-Bromocyclohexene.

Applications in Organic Synthesis and Drug
Development

3-Bromocyclohexene serves as a valuable building block for introducing the cyclohexenyl
moiety into more complex molecules. Its utility is demonstrated in the synthesis of modified
amino acids and enantiopure cyclohexitols.

Synthesis of N-tert-butoxycarbonyl-O-(cyclohex-2-enyl)-
L-tyrosine

3-Bromocyclohexene is used to alkylate the phenolic hydroxyl group of N-Boc-L-tyrosine. This
protected tyrosine derivative can then be incorporated into peptides or further modified.

Experimental Protocol:
The following is a general procedure based on the abstract by Nishiyama et al.[5]

Materials:

N-Boc-L-tyrosine

Sodium hydride (NaH)

Dimethylformamide (DMF)

3-Bromocyclohexene

Platinum(IV) oxide (PtO2) (for subsequent hydrogenation)
Procedure:

e To a solution of N-Boc-L-tyrosine in dimethylformamide (DMF), add sodium hydride (NaH) to
deprotonate the phenolic hydroxyl group.

» Add 3-bromocyclohexene to the resulting solution. The reaction proceeds via nucleophilic
substitution to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.[5]
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e The resulting N-Boc-O-(cyclohex-2-enyl)-L-tyrosine can be isolated with a reported yield of
70%.[5]

o For the synthesis of the saturated analogue, the product from step 3 can be hydrogenated
over a Platinum(lV) oxide catalyst to afford N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine in
nearly quantitative yield.[5]

Application in Modified Amino Acid Synthesis

N-Boc-L-Tyrosine 3-Bromocyclohexene
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Caption: Synthesis of a protected tyrosine derivative.

Synthesis of Enantiopure Cyclohexitols
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3-Bromocyclohexene is a precursor for the synthesis of enantiopure cyclohexitols, such as
muco-quercitol, D-chiro-inositol, and allo-inositol.[6] These molecules are of interest in
medicinal chemistry due to their structural similarity to carbohydrates and their potential as
enzyme inhibitors or signaling molecule mimics. The synthesis involves the reaction of 3-
bromocyclohexene with a chiral auxiliary, followed by a series of stereoselective
transformations to introduce multiple hydroxyl groups onto the cyclohexene ring.[6]

Role in Targeting Cysteine Cathepsins in Cancer

While 3-Bromocyclohexene itself is not directly implicated in modulating signaling pathways, it
is a key reagent for synthesizing molecules that do. Derivatives containing the cyclohexenyl
moiety, such as certain chalcones, have shown significant biological activity.

Notably, synthetic cyclohexenyl chalcone natural products have been found to exhibit strong
cytotoxic effects against various human cancer cells.[7] Further investigation revealed that
these compounds act as inhibitors of cysteine cathepsins, such as cathepsin L.[7]

Cysteine cathepsins are a class of proteases that are often overexpressed in tumors. They play
a crucial role in cancer progression, including tumor invasion and metastasis, by degrading
components of the extracellular matrix. Therefore, the inhibition of cysteine cathepsins is a
promising therapeutic strategy for cancer treatment. The ability to synthesize cyclohexenyl-
containing molecules using 3-Bromocyclohexene as a starting material provides a pathway
for developing novel anti-cancer agents that target this signaling pathway.
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Caption: Inhibition of a cancer progression pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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